2-Amino-3-Methoxyphenol

Übersicht

Beschreibung

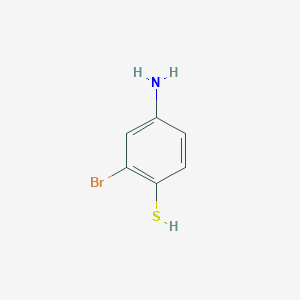

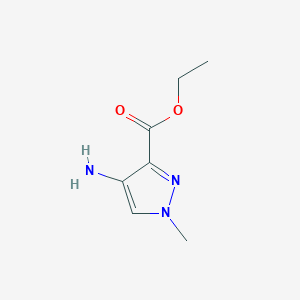

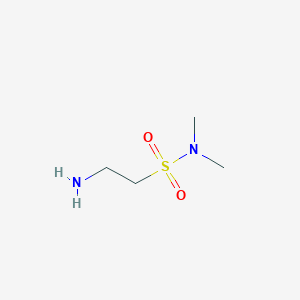

2-Amino-3-methoxyphenol, also known as 2-amino-3-hydroxyphenol, is an important organic compound that is widely used in the fields of biochemistry and pharmacology. It is an aromatic compound with a molecular formula of C6H7NO2 and is a derivative of phenol. Its structure consists of a phenolic hydroxyl group and an amino group, which are connected by a methoxy group. It is predominantly used as a building block for constructing more complex molecules and is also used as a starting material for the synthesis of various drugs and other organic compounds.

Wissenschaftliche Forschungsanwendungen

Synthese von bioaktiven Naturprodukten

2-Amino-3-Methoxyphenol: dient als Baustein bei der Synthese von bioaktiven Naturprodukten. Sein Strukturmotiv findet sich in verschiedenen natürlichen Verbindungen mit signifikanten biologischen Aktivitäten. Forscher verwenden diese Verbindung, um komplexe Moleküle zu erzeugen, die natürliche biologische Prozesse nachahmen oder stören können, was zu potenziellen therapeutischen Anwendungen führt .

Entwicklung von leitfähigen Polymeren

Diese Verbindung ist auch maßgeblich an der Entwicklung von leitfähigen Polymeren beteiligt. Ihre Fähigkeit, Elektronen zu spenden und aufzunehmen, macht sie zu einem wertvollen Bestandteil bei der Herstellung von Polymeren, die Elektrizität leiten. Diese Polymere finden Anwendung bei der Herstellung flexibler elektronischer Geräte, Sensoren und anderer Technologien, die Materialien mit leitenden Eigenschaften erfordern .

Antioxidative Eigenschaften

This compound: weist antioxidative Eigenschaften auf, die für die Bekämpfung von oxidativem Stress in biologischen Systemen von entscheidender Bedeutung sind. Oxidativer Stress ist an zahlreichen Krankheiten beteiligt, darunter Krebs und neurodegenerative Erkrankungen. Als Antioxidans kann diese Verbindung freie Radikale neutralisieren, wodurch Zellschäden und das Krankheitsrisiko verringert werden .

UV-Absorber

Aufgrund seiner chemischen Struktur kann This compound ultraviolettes (UV-)Licht absorbieren, was es zu einem hervorragenden Kandidaten für den Einsatz in Sonnenschutzmitteln und Materialien macht, die zum Schutz vor UV-Strahlung entwickelt wurden. Diese Anwendung ist besonders relevant bei der Vorbeugung von Hautkrebs und dem Schutz von Materialien vor UV-induziertem Abbau .

Flammschutzmittel

Die Fähigkeit der Verbindung, die thermische Stabilität und die Flammbeständigkeit zu verbessern, macht sie zu einem wertvollen Additiv bei der Herstellung von Flammschutzmitteln. Diese werden in verschiedenen Industrien eingesetzt, darunter Kunststoffe, Klebstoffe und Beschichtungen, um die Materialicherheit durch Reduzierung der Entflammbarkeit zu erhöhen .

Pharmazeutische Anwendungen

In der pharmazeutischen Industrie wird This compound auf seine potenziellen Antitumor- und entzündungshemmenden Wirkungen untersucht. Seine Derivate könnten zur Entwicklung neuer Medikamente führen, die verschiedene Entzündungszustände und Krebsarten behandeln können .

Safety and Hazards

Wirkmechanismus

Target of Action

Methoxyphenolic compounds, which include 2-amino-3-methoxyphenol, have been shown to have anti-inflammatory effects on human airway cells . They inhibit the expression of various cytokines, including CCL2, CCL5, IL-6, IL-8, ICAM-1, MIF, CXCL1, CXCL10, and Serpin E1 . These cytokines play a crucial role in the inflammatory response in diseases such as asthma .

Mode of Action

In phagocytes, it may act by inhibiting the translocation of the p47phox protein to the cell membrane, thereby inhibiting the formation of the reactive oxygen species (ROS)-generating NADPH oxidase complex . The resulting inhibition of ROS generation may play a crucial role in attenuating the inflammatory response .

Biochemical Pathways

Methoxyphenolic compounds have been shown to inhibit the binding of the rna-binding protein hur to mrna, indicating that they may act post-transcriptionally . This could potentially affect a wide range of biochemical pathways, given the broad role of mRNA in protein synthesis.

Pharmacokinetics

It has been reported to have high gastrointestinal absorption and is able to permeate the blood-brain barrier . Its skin permeation is low, and it has a moderate lipophilicity, with a consensus Log Po/w of 0.86 .

Result of Action

Its anti-inflammatory activity suggests that it may reduce the production of pro-inflammatory cytokines and other mediators, thereby attenuating the inflammatory response .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability and efficacy may be affected by factors such as temperature, pH, and light exposure. It is recommended to store the compound at 2-8°C, protected from light, and under an inert atmosphere .

Biochemische Analyse

Biochemical Properties

2-Amino-3-methoxyphenol plays a significant role in biochemical reactions, particularly due to its phenolic structure. It can act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress. This compound interacts with enzymes such as peroxidases and oxidases, which catalyze the oxidation of phenolic compounds. Additionally, this compound can form complexes with metal ions, influencing various enzymatic activities and biochemical pathways .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can modulate cell signaling pathways, particularly those involving reactive oxygen species (ROS) and inflammatory mediators. This compound has demonstrated anti-inflammatory properties by inhibiting the production of cytokines and chemokines in human airway cells . Furthermore, this compound can influence gene expression and cellular metabolism, potentially impacting cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific proteins and enzymes, altering their activity. For example, it has been observed to inhibit the binding of RNA-binding proteins to mRNA, thereby affecting post-transcriptional regulation . Additionally, this compound can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged anti-inflammatory and antioxidant activities.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can exhibit beneficial effects such as reducing oxidative stress and inflammation. At higher doses, it may cause toxic or adverse effects, including potential damage to liver and kidney tissues . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of various metabolites. These metabolic processes can affect the overall metabolic flux and levels of specific metabolites within the cell . The interactions with cofactors and other enzymes further influence its metabolic fate.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by its interactions with specific cellular components .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect its activity and function within the cell, influencing processes such as signal transduction and metabolic regulation .

Eigenschaften

IUPAC Name |

2-amino-3-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHKWRIKVUJPMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10614834 | |

| Record name | 2-Amino-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10614834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40925-69-7 | |

| Record name | 2-Amino-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10614834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 2-Amino-3-methoxyphenol?

A: this compound, more commonly known as PD98059, is a selective inhibitor of mitogen-activated protein kinase kinase (MEK). Specifically, it inhibits the isoforms MEK1 and MEK2, which are upstream kinases responsible for the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2) [, , ]. This inhibition of the MEK/ERK pathway disrupts downstream signaling cascades involved in various cellular processes, including proliferation, differentiation, and survival.

Q2: What evidence suggests a potential therapeutic application for this compound in neurological disorders?

A: Research using rat pheochromocytoma (PC-12) cells indicates that β-eudesmol, a natural compound, induces neurite outgrowth and may have therapeutic potential in neurological disorders [, ]. The study found that β-eudesmol stimulated neurite extension through a mechanism involving phosphoinositide-specific phospholipase C (PI-PLC) and the MEK/ERK pathway. Importantly, this compound (PD98059) significantly inhibited β-eudesmol-induced neurite outgrowth, highlighting the crucial role of the MEK/ERK pathway in this process. This finding suggests that targeting the MEK/ERK pathway with inhibitors like this compound could be a potential therapeutic strategy for promoting neuronal regeneration and functional recovery in neurological disorders.

Q3: How does inorganic lead interact with the MEK/ERK pathway, and what role does this compound play in this interaction?

A: Studies have shown that inorganic lead exposure can activate the MEK/ERK pathway in human astrocytoma cells []. This activation is mediated by protein kinase C (PKC) and leads to downstream effects like increased DNA synthesis. This compound (PD98059), as a MEK inhibitor, effectively blocks lead-induced MAPK activation and inhibits the subsequent DNA synthesis. This suggests a potential protective role for MEK inhibitors against lead-induced toxicity, particularly in cell types sensitive to lead exposure.

Q4: What are the limitations of using this compound in research and potential therapeutic applications?

A4: While a valuable research tool, this compound is not without limitations. It's crucial to acknowledge that the compound exhibits off-target effects and might influence other signaling pathways besides MEK/ERK, potentially confounding research outcomes. Furthermore, translating in vitro findings to in vivo models and clinical settings often proves challenging due to factors like bioavailability, effective dosage, and potential toxicity. Addressing these limitations requires further research and development of more specific and potent MEK inhibitors with improved pharmacological profiles.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d]oxazole-4-carbaldehyde](/img/structure/B1287380.png)